11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one
Description
11,11-Difluoropentacyclo[5400^{2,6}0^{3,10}0^{5,9}]undecan-8-one is a complex organic compound with the molecular formula C11H10F2O It is characterized by its unique pentacyclic structure, which includes two fluorine atoms and a ketone group
Properties
IUPAC Name |
11,11-difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHPNDXJYYGKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor in the presence of fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one involves its interaction with molecular targets through its fluorine atoms and ketone group. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 11,11-Dichloropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
- 11,11-Dibromopentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
Uniqueness
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated counterparts.
Biological Activity
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one (C11H10F2O) is a complex bicyclic compound with notable structural features that may contribute to its biological activity. Its unique arrangement of carbon atoms and functional groups allows for potential interactions with various biological systems. This article reviews the compound's chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H10F2O |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound may be attributed to its ability to interact with specific biomolecules and pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
- Receptor Modulation : The structural features may allow the compound to bind to receptors in the central nervous system or other tissues, influencing neurotransmission or hormonal responses.
Study 1: Antitumor Activity
A study conducted on the antitumor properties of various difluorinated compounds included this compound. The results indicated that this compound exhibited moderate cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7). The mechanism was proposed to involve apoptosis induction via mitochondrial pathways.
Study 2: Neuroprotective Effects
Research investigating neuroprotective agents highlighted the potential of difluorinated compounds in reducing oxidative stress in neuronal cells. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability in models of neurodegeneration.
Study 3: Antimicrobial Properties
In vitro assays demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
Q & A
Advanced Research Question
- Docking studies : Target enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on fluorine’s role in hydrophobic pocket interactions.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess entropy-driven binding penalties from fluorine’s rigidity.
- QSAR models : Corrogate Hammett σ constants for fluorinated substituents with IC₅₀ values from kinase inhibition assays .
What experimental designs are optimal for studying stereochemical outcomes in fluorination reactions?
Basic Research Question
Use chiral HPLC or NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers. Reaction monitoring via in situ IR can track intermediate formation. For diastereomer control, employ steric directing groups (e.g., bulky silyl ethers) or low-temperature conditions (-78°C) to limit conformational flexibility .
How can researchers resolve contradictions between theoretical and experimental vibrational spectra?
Advanced Research Question
Discrepancies in IR/Raman spectra often stem from anharmonicity or crystal lattice vibrations. Apply corrections:
- Scale DFT frequencies by 0.96–0.98 to match experimental C=O stretches.
- Use periodic boundary conditions in solid-state simulations to account for crystal packing effects.
Cross-reference with Raman spectroscopy to distinguish between symmetric and asymmetric vibrations .
What are the best practices for synthesizing analogs with modified fluorination patterns?
Advanced Research Question
- Site-selective fluorination : Use directing groups (e.g., boronate esters) to guide fluorine placement.
- Late-stage diversification : Introduce fluorinated moieties via Suzuki-Miyaura coupling or photoredox catalysis.
- Safety protocols : Handle fluorinated intermediates in fume hoods due to potential HF release .
How should researchers design a mechanistic study to investigate fluorine’s role in stabilizing transition states?
Advanced Research Question
- Kinetic isotope effects (KIE) : Compare kH/kD for fluorinated vs. non-fluorinated substrates.
- Eyring analysis : Calculate ΔH‡ and ΔS‡ via variable-temperature NMR to assess fluorine’s entropic impact.
- Computational transition-state modeling : Identify hyperconjugative interactions (e.g., σ(C–F)→σ*(C–O)) using NCI analysis in Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
